Fedotozine

Visceral analgesia Kappa opioid receptor Diuresis

Fedotozine (JO is a synthetic, non-peptidic arylacetamide derivative that acts as a peripherally selective kappa-1 opioid receptor agonist with a reported preference for the κ1A subtype. As a small molecule compound, it is characterized by a unique trimethoxybenzyloxymethyl moiety and exhibits high affinity for κ-opioid receptors (Ki = 0.19 µM in canine ileum) while demonstrating reduced central nervous system penetration compared to classical opioid agonists.

Molecular Formula C22H31NO4
Molecular Weight 373.5 g/mol
CAS No. 123618-00-8
Cat. No. B040370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFedotozine
CAS123618-00-8
Synonyms1-phenyl-1-((3,4,5-trimethoxy)benzoyloxymethyl)-N,N-dimethyl-n-propylamine
fedotozine
Molecular FormulaC22H31NO4
Molecular Weight373.5 g/mol
Structural Identifiers
SMILESCCC(COCC1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C
InChIInChI=1S/C22H31NO4/c1-7-22(23(2)3,18-11-9-8-10-12-18)16-27-15-17-13-19(24-4)21(26-6)20(14-17)25-5/h8-14H,7,15-16H2,1-6H3/t22-/m0/s1
InChIKeyMVKIWCDXKCUDEH-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fedotozine (CAS 123618-00-8): A Peripherally Selective Kappa Opioid Agonist for Visceral Pain and IBS Research


Fedotozine (JO 1196) is a synthetic, non-peptidic arylacetamide derivative that acts as a peripherally selective kappa-1 opioid receptor agonist with a reported preference for the κ1A subtype [1]. As a small molecule compound, it is characterized by a unique trimethoxybenzyloxymethyl moiety and exhibits high affinity for κ-opioid receptors (Ki = 0.19 µM in canine ileum) while demonstrating reduced central nervous system penetration compared to classical opioid agonists [2][3]. Fedotozine has been investigated for its antinociceptive effects on visceral afferent pathways and has undergone Phase III clinical evaluation for irritable bowel syndrome (IBS) and functional dyspepsia [4].

Why Fedotozine Cannot Be Substituted with Other Kappa Agonists in Visceral Analgesia Research


Despite a shared classification as kappa opioid receptor agonists, fedotozine exhibits an atypical pharmacological profile that precludes simple substitution with compounds like U50,488, asimadoline, or morphine. Fedotozine uniquely lacks diuretic effects—a hallmark of classical kappa agonists—and fails to produce discriminative stimulus effects comparable to U50,488 or morphine, suggesting distinct in vivo signaling and central processing [1][2]. In clinical studies, fedotozine demonstrated superiority over placebo for reducing abdominal pain and bloating in IBS patients, whereas the structurally related peripheral kappa agonist asimadoline failed to show significant subjective improvements in similar trials [3]. These quantitative and qualitative divergences underscore that not all kappa agonists are interchangeable, making fedotozine a specialized tool for investigating peripheral kappa-mediated visceral analgesia without diuretic or central psychoactive confounds.

Quantitative Differentiation of Fedotozine from Comparator Kappa Opioid Agonists: A Data-Driven Procurement Guide


Fedotozine Lacks Diuretic Effect: A Critical Differentiator from Classical Kappa Agonists

In a direct comparative study in conscious hydrated rats, fedotozine (0.1–30 mg/kg, s.c.) produced no increase in urine output, unlike all tested reference kappa agonists (bremazocine, tifluadom, CI-977, (-)-cyclazocine, PD 117,302, U-50,488H, and U-69,593), which consistently induced water diuresis. Morphine, a mu agonist, inhibited diuresis. Even after i.c.v. administration (100 µg/kg), fedotozine failed to induce diuresis, whereas U-50,488H (10–30 µg) and dynorphin A(1-17) (2.5–10 µg) did [1].

Visceral analgesia Kappa opioid receptor Diuresis

Fedotozine Does Not Produce U50,488- or Morphine-Like Discriminative Stimulus Effects

In a two-lever drug discrimination assay, rats trained to discriminate U50,488 (3 mg/kg i.p.) or morphine (5 mg/kg i.p.) from saline failed to generalize to fedotozine. Fedotozine (1–10 mg/kg) produced no substitution for either U50,488 or morphine cues. In contrast, CI-977 substituted for U50,488, and fentanyl substituted for morphine, confirming assay sensitivity [1].

Behavioral pharmacology Opioid receptor Drug discrimination

Fedotozine Significantly Increases Visceral Pain Thresholds in IBS Patients Without Altering Colonic Compliance

In a randomized, double-blind, crossover trial in 14 IBS patients, intravenous fedotozine (100 mg) significantly increased thresholds for first perception (28.7 ± 5.9 mmHg vs. placebo 23.3 ± 4.5 mmHg; p=0.0078) and pain (34.7 ± 5.5 mmHg vs. 29.0 ± 3.5 mmHg; p=0.0078) during colonic distension. Colonic compliance remained unchanged (9.20 ± 3.87 mL/mmHg with placebo vs. 8.73 ± 3.18 mL/mmHg with fedotozine; not significant) [1].

Irritable bowel syndrome Visceral hypersensitivity Clinical trial

Superior Clinical Efficacy of Fedotozine over Asimadoline in Reducing IBS Pain and Bloating

A 2023 systematic review of opioid effects in functional GI disorders found that fedotozine was superior to placebo in reducing abdominal pain and bloating in selected IBS patients. In contrast, asimadoline, another peripheral kappa agonist, showed no significant subjective improvements compared with placebo in parallel studies [1].

Irritable bowel syndrome Clinical trial Kappa opioid agonist

Comparable Binding Affinity to Trimebutine but Distinct Functional Profile

In canine ileum membrane preparations, fedotozine (JO-1196) displaced specific opioid binding with a Ki of 0.19 µM, similar to trimebutine (Ki = 0.18 µM). However, fedotozine exhibited a different relative affinity profile across opioid receptor subtypes, with a kappa preference (relative affinity = 0.52) compared to trimebutine's more balanced profile (kappa = 0.26) [1].

Receptor binding Opioid receptor GI motility

Optimal Research Applications for Fedotozine Based on Quantified Differentiation


Investigating Peripheral Kappa-Mediated Visceral Analgesia Without Diuretic Confounds

Fedotozine's unique lack of diuretic activity (0% diuresis at 0.1–30 mg/kg s.c.) makes it the preferred kappa agonist for studies where fluid balance or renal function is a key endpoint. Unlike U50,488H and other kappa agonists that robustly induce diuresis, fedotozine allows researchers to isolate peripheral antinociceptive effects without confounding changes in urine output or electrolyte excretion [1].

Human Experimental Models of IBS Visceral Hypersensitivity

Fedotozine (100 mg i.v.) significantly increases colonic distension pain thresholds by 20% in IBS patients without altering compliance. This makes it an ideal pharmacological tool for probing kappa-opioid modulation of visceral hypersensitivity in human experimental settings, providing a validated benchmark against which novel compounds can be compared [2].

Behavioral Pharmacology Studies Requiring Low Abuse Liability Profile

In drug discrimination assays, fedotozine (1–10 mg/kg) fails to substitute for either U50,488 or morphine cues, indicating a distinct interoceptive stimulus profile. This property is valuable for safety pharmacology screening where minimizing abuse potential and central psychoactive effects is paramount, positioning fedotozine as a comparator with a favorable behavioral safety margin [3].

Receptor Selectivity Profiling in GI Motility Research

With a relative kappa receptor affinity of 0.52 versus trimebutine's 0.26, fedotozine offers enhanced kappa selectivity in gastrointestinal tissue preparations. This differential selectivity allows researchers to dissect kappa-specific contributions to motility and visceral sensation, distinct from mu-preferring agents like loperamide or balanced ligands like trimebutine [4].

Technical Documentation Hub

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